molecular formula C19H18FNO7S B2765756 methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291864-73-7

methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2765756
CAS No.: 1291864-73-7
M. Wt: 423.41
InChI Key: UIBNQOGQMKCGDV-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound characterized by its benzothiazine core and multiple functional groups, including a fluorine atom and trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazine core One common approach is the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a pharmacophore.

  • Medicine: Research has indicated its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trimethoxyphenyl group enhances its binding affinity to certain receptors, while the fluorine atom can modulate its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Fluorochromone-3-carboxaldehyde: A related compound with a similar fluorine-containing chromone structure.

  • Trimethoxyphenyl derivatives: Other compounds containing the trimethoxyphenyl group, which exhibit diverse bioactivity effects.

Uniqueness: Methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for specific interactions and activities that are not observed in similar compounds.

Properties

IUPAC Name

methyl 6-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO7S/c1-25-14-8-12(9-15(26-2)18(14)27-3)21-10-17(19(22)28-4)29(23,24)16-6-5-11(20)7-13(16)21/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBNQOGQMKCGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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